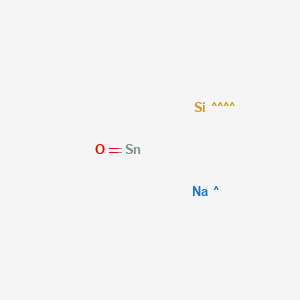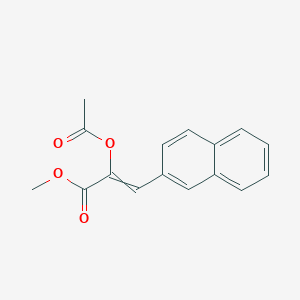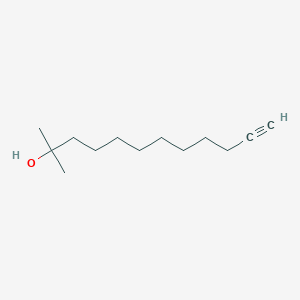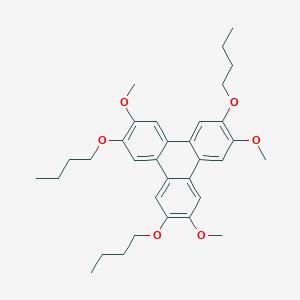
2,6,11-Tributoxy-3,7,10-trimethoxytriphenylene
- Klicken Sie auf QUICK INQUIRY, um ein Angebot von unserem Expertenteam zu erhalten.
- Mit qualitativ hochwertigen Produkten zu einem WETTBEWERBSFÄHIGEN Preis können Sie sich mehr auf Ihre Forschung konzentrieren.
Übersicht
Beschreibung
2,6,11-Tributoxy-3,7,10-trimethoxytriphenylene is a chemical compound with the molecular formula C33H42O6. It is a derivative of triphenylene, a polycyclic aromatic hydrocarbon. This compound is characterized by the presence of three butoxy groups and three methoxy groups attached to the triphenylene core .
Vorbereitungsmethoden
Synthetic Routes and Reaction Conditions
The synthesis of 2,6,11-Tributoxy-3,7,10-trimethoxytriphenylene typically involves the alkylation of triphenylene derivativesCommon reagents used in these reactions include butyl bromide and sodium methoxide .
Industrial Production Methods
Industrial production of this compound may involve similar synthetic routes but on a larger scale. The reaction conditions are optimized to ensure high yield and purity. Catalysts and solvents are carefully selected to facilitate the reactions and minimize by-products .
Analyse Chemischer Reaktionen
Types of Reactions
2,6,11-Tributoxy-3,7,10-trimethoxytriphenylene can undergo various chemical reactions, including:
Oxidation: This compound can be oxidized to form quinones or other oxygenated derivatives.
Reduction: Reduction reactions can lead to the formation of hydrogenated derivatives.
Substitution: Nucleophilic and electrophilic substitution reactions can introduce new functional groups.
Common Reagents and Conditions
Oxidation: Common oxidizing agents include potassium permanganate and chromium trioxide.
Reduction: Reducing agents such as lithium aluminum hydride and sodium borohydride are used.
Substitution: Reagents like alkyl halides and organometallic compounds are employed.
Major Products Formed
The major products formed from these reactions depend on the specific conditions and reagents used. For example, oxidation can yield quinones, while substitution reactions can produce various alkylated or functionalized derivatives .
Wissenschaftliche Forschungsanwendungen
2,6,11-Tributoxy-3,7,10-trimethoxytriphenylene has several applications in scientific research:
Chemistry: It is used as a building block for the synthesis of more complex molecules and materials.
Biology: The compound’s derivatives are studied for their potential biological activities.
Medicine: Research is ongoing to explore its potential as a therapeutic agent.
Industry: It is used in the production of advanced materials, including organic semiconductors and liquid crystals
Wirkmechanismus
The mechanism by which 2,6,11-Tributoxy-3,7,10-trimethoxytriphenylene exerts its effects involves interactions with molecular targets such as enzymes and receptors. The butoxy and methoxy groups play a crucial role in modulating these interactions, affecting the compound’s binding affinity and activity. The pathways involved may include signal transduction and metabolic processes .
Vergleich Mit ähnlichen Verbindungen
Similar Compounds
- 2,6,10-Tributoxy-3,7,11-trimethoxytriphenylene
- 2,6,10-Triheptoxy-3,7,11-trimethoxytriphenylene
- 2,6,10-Trimethoxy-3,7,11-tri(undecoxy)triphenylene
Uniqueness
2,6,11-Tributoxy-3,7,10-trimethoxytriphenylene is unique due to its specific substitution pattern, which imparts distinct chemical and physical properties. This uniqueness makes it valuable for specialized applications in materials science and organic electronics .
Eigenschaften
CAS-Nummer |
906663-78-3 |
|---|---|
Molekularformel |
C33H42O6 |
Molekulargewicht |
534.7 g/mol |
IUPAC-Name |
2,6,11-tributoxy-3,7,10-trimethoxytriphenylene |
InChI |
InChI=1S/C33H42O6/c1-7-10-13-37-31-19-25-22(16-28(31)34-4)23-17-29(35-5)32(38-14-11-8-2)20-26(23)27-21-33(39-15-12-9-3)30(36-6)18-24(25)27/h16-21H,7-15H2,1-6H3 |
InChI-Schlüssel |
SRSBIMKERKJQRW-UHFFFAOYSA-N |
Kanonische SMILES |
CCCCOC1=C(C=C2C3=CC(=C(C=C3C4=CC(=C(C=C4C2=C1)OC)OCCCC)OCCCC)OC)OC |
Herkunft des Produkts |
United States |
Haftungsausschluss und Informationen zu In-Vitro-Forschungsprodukten
Bitte beachten Sie, dass alle Artikel und Produktinformationen, die auf BenchChem präsentiert werden, ausschließlich zu Informationszwecken bestimmt sind. Die auf BenchChem zum Kauf angebotenen Produkte sind speziell für In-vitro-Studien konzipiert, die außerhalb lebender Organismen durchgeführt werden. In-vitro-Studien, abgeleitet von dem lateinischen Begriff "in Glas", beinhalten Experimente, die in kontrollierten Laborumgebungen unter Verwendung von Zellen oder Geweben durchgeführt werden. Es ist wichtig zu beachten, dass diese Produkte nicht als Arzneimittel oder Medikamente eingestuft sind und keine Zulassung der FDA für die Vorbeugung, Behandlung oder Heilung von medizinischen Zuständen, Beschwerden oder Krankheiten erhalten haben. Wir müssen betonen, dass jede Form der körperlichen Einführung dieser Produkte in Menschen oder Tiere gesetzlich strikt untersagt ist. Es ist unerlässlich, sich an diese Richtlinien zu halten, um die Einhaltung rechtlicher und ethischer Standards in Forschung und Experiment zu gewährleisten.


![1,1'-[Decane-1,10-diylbis(oxy)]bis(4-fluorobenzene)](/img/structure/B14197047.png)
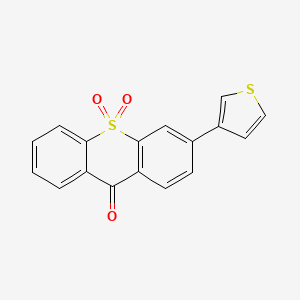
![2-[(Diphenylmethylidene)amino]-2-methylpent-4-enamide](/img/structure/B14197052.png)
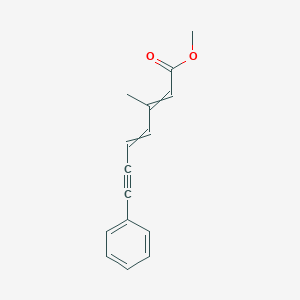
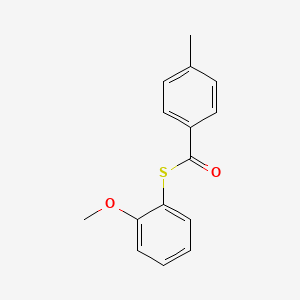

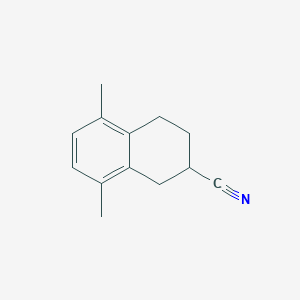
![Quinoline, 6-nitro-2-[[4-[4-(trifluoromethyl)phenyl]-1-piperidinyl]methyl]-](/img/structure/B14197065.png)
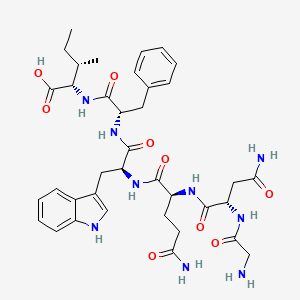

![4-{5-[2-(4-Methoxyphenyl)ethenyl]-1,3,4-oxadiazol-2-yl}pyridine](/img/structure/B14197086.png)
